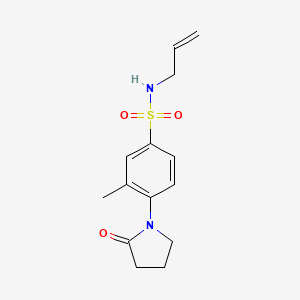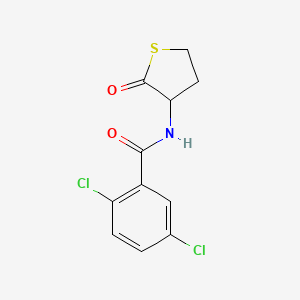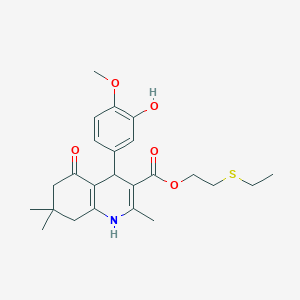
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CBEP, is a pyrimidinetrione derivative that has been extensively studied in the field of medicinal chemistry. CBEP has been found to exhibit various biological activities, and its synthesis method and mechanism of action have been studied in detail.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of COX-2 activity and the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit various biochemical and physiological effects such as reducing inflammation, oxidative stress, and cancer cell growth. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to reduce the production of inflammatory cytokines such as IL-6 and TNF-α. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to reduce oxidative stress by scavenging free radicals and increasing the expression of antioxidant enzymes. In addition, 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to exhibit good solubility in various solvents, which makes it suitable for in vitro experiments. However, 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations such as its poor water solubility, which limits its use in in vivo experiments. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione also has limited bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
For the study of 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione include investigating its potential as a therapeutic agent, optimizing its synthesis method, elucidating its mechanism of action, and developing 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved bioavailability and efficacy.
Métodos De Síntesis
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by reacting ethyl acetoacetate, benzoyl chloride, and 2-chlorobenzaldehyde in the presence of sodium ethoxide. The reaction proceeds via a Knoevenagel condensation reaction followed by cyclization to form the pyrimidinetrione ring. The yield of 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its biological activities such as anti-inflammatory, antioxidant, and anticancer properties. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-19(12-8-4-3-5-9-12)16(24)21-18(26)22(17(19)25)15(23)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPRLOSLYKIZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5535981 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino]-2-propanol trihydrochloride](/img/structure/B5154585.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide](/img/structure/B5154591.png)
![2-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5154593.png)

![N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine](/img/structure/B5154603.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154621.png)
![1-benzyl-2-hydroxy-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B5154626.png)
![N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5154647.png)
![3-(2-methylphenyl)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154661.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide](/img/structure/B5154669.png)

![2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5154683.png)
